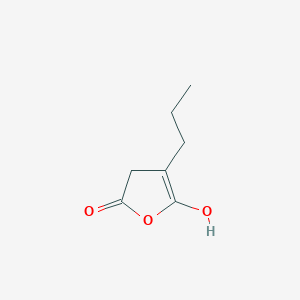

5-Hydroxy-4-propylfuran-2(3H)-one

Description

Overview of γ-Butyrolactone Derivatives in Organic Chemistry

Gamma-butyrolactone (GBL) is a cyclic ester, or lactone, with a five-membered ring structure. fiveable.mesafrole.com It is the simplest 4-carbon lactone and is a hygroscopic, colorless liquid that is miscible with water. safrole.comwikipedia.org The γ-butyrolactone framework is a prevalent motif found in numerous natural products and serves as a critical building block in organic synthesis. acs.org Its unique structure, featuring a lactone ring, imparts distinct polar properties, making it an effective solvent and a versatile chemical intermediate. fiveable.me

In the realm of organic chemistry, γ-butyrolactone derivatives are of considerable interest due to their wide-ranging applications. fiveable.mesafrole.com They are instrumental in the production of various polymers, such as polyvinylpyrrolidone (B124986) and polybutyrolactone. fiveable.mesafrole.comwikipedia.org The ring-opening polymerization of butyrolactone, for instance, yields polybutyrolactone, a material that can be reverted to its monomer form through thermal cracking. wikipedia.org Furthermore, these derivatives are pivotal intermediates in the synthesis of pharmaceuticals and other value-added chemicals. fiveable.meacs.orgnih.gov The development of efficient synthetic methodologies for producing γ-butyrolactones has been a significant focus for the organic synthesis community, reflecting their importance in both pharmaceutical and synthetic chemistry. acs.org

Importance of Functionalized Furanones in Synthetic Strategies

Functionalized furanones, which are derivatives of the basic furanone structure featuring various chemical groups, are highly significant in synthetic organic chemistry. The 3(2H)-furanone unit, in particular, is a key structural feature in many biologically active natural products. nih.gov The introduction of functional groups to the furanone core allows for the creation of a diverse array of structural motifs with a wide range of biological activities. researchgate.net

These functionalized compounds serve as versatile building blocks for constructing more complex molecules. For example, the presence of reactive functional groups on the side chains of 3(2H)-furanones makes them valuable starting materials for the synthesis of sesquiterpene lactones and for creating libraries of compounds for biological activity screening. nih.gov Synthetic strategies often focus on the efficient construction of these functionalized furanone scaffolds. researchgate.net Methods like the hydrogenolysis and subsequent acid hydrolysis of isoxazole (B147169) derivatives have been employed to prepare series of 3(2H)-furanones with different side chains, highlighting the modularity of this approach. nih.gov The ability to introduce and modify these functional groups is crucial for developing new pharmaceuticals and agrochemicals. Highly functionalized furans are considered key scaffolds for many pharmaceutical and bioactive natural products. nih.gov

Historical Development of Research on 5-Hydroxy-4-propylfuran-2(3H)-one and Related Analogues

Research into furanone structures has been ongoing for many years, driven by the discovery of their presence in numerous natural products with interesting biological activities, such as geiparvarin (B191289) and jatrophone, which exhibit antitumor properties. nih.gov This has spurred the development of various synthetic methods to construct these skeletons. nih.gov

The specific compound, this compound, is a derivative within this larger class of molecules. Its synthesis and the study of its properties are part of the broader effort to create and understand functionalized furanones. A common synthetic route to this compound involves the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid under elevated temperatures. Another documented synthesis involves the reaction of glyoxylic acid and n-valeraldehyde in the presence of morpholine (B109124), followed by an acid quench. lookchem.com

Research into related analogues, such as (R)-4-propyldihydrofuran-2(3H)-one, further underscores the importance of this structural class. This particular analogue is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.com The development of asymmetric syntheses for such compounds highlights the advanced and targeted nature of research in this area, focusing on controlling stereochemistry to achieve specific biological functions. google.com The study of furanomycin, an antibacterial amino acid, and its analogues also contributes to the rich history of furanone chemistry, providing motivation for developing new antibacterial agents. mdpi.com The collective research on these varied but structurally related furanones demonstrates a sustained scientific interest in harnessing their chemical properties for practical applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol pharmaffiliates.com |

| CAS Number | 78920-10-2 lookchem.compharmaffiliates.com |

| Appearance | Pale-yellow liquid |

| Boiling Point | 325.76°C at 760 mmHg lookchem.com |

| Density | 1.198 g/cm³ lookchem.com |

| Flash Point | 152.212°C lookchem.com |

| Refractive Index | 1.508 lookchem.com |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) lookchem.com |

| pKa | 10.04 ± 0.40 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-propyl-3H-furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDVMHLKEBXUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 4 Propylfuran 2 3h One

Classical Synthetic Routes

Traditional organic synthesis provides a foundational framework for the construction of 5-Hydroxy-4-propylfuran-2(3H)-one. These methods often rely on well-established reaction mechanisms, providing reliable access to the target molecule.

Acid-Catalyzed Cyclization Approaches

A common and direct method for the synthesis of this compound involves the acid-catalyzed intramolecular cyclization of a suitable precursor. This approach typically utilizes a γ-hydroxy acid or a related derivative, which, under acidic conditions, undergoes a ring-closing reaction to form the lactone ring of the furanone. The general mechanism involves protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group, and subsequent dehydration to yield the cyclic product. youtube.comyoutube.com The efficiency of this cyclization can be influenced by the choice of acid catalyst, solvent, and reaction temperature.

A specific example of this strategy is the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid. In a typical procedure, the starting material is dissolved in an anhydrous solvent like toluene. A strong acid, such as concentrated sulfuric acid, is added to catalyze the reaction. The mixture is then heated to facilitate the cyclization and subsequent dehydration, leading to the formation of 5-hydroxy-4-propylfuran-2(5H)-one.

Condensation Reactions Involving Aldehydes and Carboxylic Acid Derivatives

Condensation reactions offer another versatile avenue for the synthesis of furanone scaffolds. These reactions typically involve the formation of a new carbon-carbon bond by reacting an aldehyde with a carboxylic acid derivative, often in the presence of a catalyst.

A notable example of this approach is the morpholine-catalyzed condensation of glyoxylic acid and n-valeraldehyde (pentanal) to produce this compound. lookchem.com This reaction proceeds through a series of steps initiated by the formation of an enamine from morpholine (B109124) and n-valeraldehyde. This enamine then acts as a nucleophile, attacking the aldehyde group of glyoxylic acid. Subsequent cyclization and dehydration steps lead to the desired furanone product. The reaction is typically carried out in a solvent such as n-heptane and may involve a final acid quench to neutralize the catalyst and facilitate product isolation. lookchem.com This method has been reported to achieve high yields, making it an attractive synthetic route.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Glyoxylic acid | n-Valeraldehyde | Morpholine | n-Heptane/Water | 20-43 | 22 | 91.5 |

Biocatalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis, which utilizes enzymes to perform chemical transformations, has emerged as a powerful tool in this regard, offering high selectivity and mild reaction conditions.

Enzymatic Asymmetric Bioreduction Strategies

Enzymatic reactions are particularly well-suited for the synthesis of chiral molecules like this compound, where the stereochemistry of the final product is crucial. Asymmetric bioreduction, employing enzymes such as reductases, can provide access to enantiomerically pure or enriched furanones.

Ene-reductases, a class of flavin-dependent enzymes, have garnered considerable attention for their ability to catalyze the stereoselective reduction of activated carbon-carbon double bonds. researchgate.netnih.gov This capability can be harnessed for the synthesis of chiral furanones. While direct enzymatic synthesis of this compound using ene-reductases is an area of ongoing research, the principle has been demonstrated in the synthesis of related heterocyclic compounds. researchgate.netnih.gov

The general strategy involves the use of an engineered ene-reductase to catalyze the asymmetric reduction of a prochiral α,β-unsaturated precursor. These enzymes can be tailored through protein engineering to achieve high levels of activity and stereoselectivity for specific substrates. nih.gov The reaction typically occurs under mild conditions, often using visible light as a photoactivator for the flavin cofactor. researchgate.netnih.gov This photoenzymatic approach represents a novel and green strategy for the synthesis of valuable chiral molecules. researchgate.net The application of such engineered ene-reductases to precursors of this compound holds significant promise for the development of a highly efficient and stereoselective biocatalytic route.

| Enzyme Class | Substrate Type | Key Advantage |

| Ene-reductases | Prochiral α,β-unsaturated precursors | High stereoselectivity in the reduction of C=C double bonds |

Dynamic Kinetic Resolution in Biocatalytic Systems

Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic strategy to convert a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. This process combines the high stereoselectivity of an enzyme for one enantiomer with an in-situ racemization of the less reactive enantiomer.

While specific literature detailing the DKR for the synthesis of this compound is not prevalent, the principle has been successfully applied to related furan-containing scaffolds. For instance, an efficient asymmetric synthesis of (S)-2,3-dihydrobenzo[b]furan-3-carboxylic acid was achieved through a highly stereoselective enzymatic kinetic resolution that was developed into a dynamic process. nih.gov In such systems, a lipase, often from Candida antarctica (lipase B), is commonly used to selectively acylate or hydrolyze one enantiomer of a racemic ester. nih.gov The unreacted enantiomer is then racemized in the reaction medium, often with the aid of a metal catalyst, allowing it to be converted by the enzyme in subsequent cycles. This approach has been used to synthesize β-chiral amines by combining enantioselective enzymatic transamination with in-situ product crystallization to overcome product inhibition. researchgate.net

Promiscuous Acylase as a Green Catalyst for Intermediate Synthesis

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions different from its native physiological function. This property is increasingly exploited in green chemistry to develop novel and sustainable synthetic routes. Acylases, which typically catalyze the hydrolysis of N-acyl-L-amino acids, have shown promiscuous activity in catalyzing other bond-forming reactions, such as Michael additions. researchgate.netdntb.gov.ua

The application of promiscuous acylases offers a green alternative to conventional chemical catalysts for synthesizing heterocyclic intermediates. researchgate.net For example, immobilized penicillin G acylase (IPGA) has been used to directly catalyze the conjugate addition reaction between 1-nitropropane (B105015) and 2(5H)-furanone to produce 4-(1-nitropropyl)dihydrofuran-2(3H)-one, an intermediate in the synthesis of brivaracetam. researchgate.net This demonstrates the potential of acylases to catalyze C-C bond formation in the synthesis of substituted furanone rings. researchgate.net Several studies have confirmed the ability of penicillin G acylase to catalyze Markovnikov addition reactions between N-heterocycles and vinyl esters, showcasing its versatility. researchgate.net This biocatalytic approach avoids harsh reagents and can often be performed in aqueous media under mild conditions, aligning with the principles of green chemistry. dntb.gov.uaresearchgate.net

Multi-Component Reaction Design for Furanone Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that contains portions of all the initial reactants. nih.gov This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diverse chemical scaffolds. nih.gov MCRs are considered a sustainable synthetic methodology, often resulting in high yields and short reaction times. nih.gov

While a specific MCR for this compound is not explicitly detailed in the provided results, MCRs are widely used to generate various heterocyclic scaffolds, including furanones. For example, indole-substituted furan-2(5H)-ones have been synthesized using multicomponent approaches to enhance their pharmacological activity. The general principle involves combining reactants like carbonyl compounds, amines, and isocyanides (in Ugi or Passerini reactions) to create complex heterocyclic cores. consensus.app The design of MCRs allows for the controlled access to a variety of biologically relevant scaffolds by systematically varying the reaction parameters and starting materials. consensus.app

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from glyoxylic acid and n-valeraldehyde (pentanal). The optimization of this synthesis involves careful control over reagents, temperature, and reaction times to maximize the yield and purity of the final product. One established procedure involves an initial reaction to form an intermediate, followed by an acid quench.

The key steps and conditions for this synthesis are summarized in the table below.

| Step | Reagents & Solvents | Conditions | Purpose |

| Intermediate Formation | Glyoxylic acid (50% aq.), n-valeraldehyde, n-heptane, morpholine | Cool to 4°C, then stir at 25–30°C for 2 hours, followed by 40°C for 18 hours. | Combination of starting materials to form a key intermediate. |

| Acid Quench | Concentrated HCl | Addition of acid to neutralize the morpholine catalyst. | Halts the initial reaction and prepares the mixture for the next stage. |

| Thermal Cyclization | Anhydrous toluene, concentrated sulfuric acid (catalyst) | Dropwise acid addition at 0–5°C, then heating to 80–90°C for 6–8 hours. | Acid-catalyzed cyclization of the intermediate to form the furanone ring. |

| Workup | Ethyl acetate, NaHCO₃ (wash), Na₂SO₄ (drying) | Extraction, washing, drying, and concentration of the crude product. | Isolation and purification of the crude furanone from the reaction mixture. |

| Purification | Vacuum distillation | - | Final purification to yield 5-hydroxy-4-propylfuran-2(5H)-one as a pale-yellow liquid. |

An alternative approach involves the use of a titanium silicate (B1173343) molecular sieve as a catalyst for the synthesis of 5-hydroxy-2(5H)-furanone, which represents a more efficient and environmentally friendly method. rsc.org

Stereocontrol and Enantioselective Synthesis Pathways for this compound and its Derivatives

Controlling the stereochemistry during the synthesis of furanone derivatives is crucial, as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single, optically pure stereoisomer.

A method for preparing optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, a derivative of the target compound, has been described. google.com This multi-step process begins with an optically pure starting material and involves alkylation, reduction, and hydrolysis/lactonization steps to yield a product with high optical purity, avoiding the need for chiral column separation. google.com

A detailed synthetic route for a related derivative, (R)-4-Propyldihydrofuran-2(3H)-one, highlights the strategies for stereocontrol. chemicalbook.com The process starts with (R)-2-propylsuccinic acid 4-tert-butyl ester and proceeds through a series of carefully controlled steps. chemicalbook.com

The key stages for this stereocontrolled synthesis are outlined below.

| Step | Key Reagents | Temperature | Duration | Purpose |

| Activation | Triethylamine, Ethyl chloroformate | -6.6°C to -3.4°C | ~1 hour | Formation of a mixed anhydride (B1165640) intermediate from the starting chiral acid. chemicalbook.com |

| Reduction | Sodium borohydride, Methanol | -21.4°C to -18.0°C | >8 hours (addition), >1 hour (stir) | Reduction of the activated carbonyl group to a hydroxyl group. chemicalbook.com |

| Quenching | 4M HCl | -21.9°C to -18.0°C | >5 hours (addition) | Neutralization of the reaction mixture. chemicalbook.com |

| Cyclization | Trifluoroacetic acid | 25°C | ~1 hour | Acid-catalyzed intramolecular cyclization (lactonization) to form the furanone ring. chemicalbook.com |

This pathway demonstrates how the use of a chiral starting material and controlled reaction conditions at low temperatures can effectively direct the stereochemical outcome of the synthesis. chemicalbook.com Further methods, such as phosphite (B83602) addition to nucleoside aldehydes, have also been employed to achieve stereoselective synthesis of other 5'-hydroxy substituted furanone derivatives. nih.gov

Chemical Reactivity and Derivatization of 5 Hydroxy 4 Propylfuran 2 3h One

Electrophilic and Nucleophilic Reactivity of the Furanone Ring System

The furanone ring in 5-Hydroxy-4-propylfuran-2(3H)-one possesses both electrophilic and nucleophilic characteristics. The α,β-unsaturated lactone system is inherently electrophilic, particularly at the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity is a hallmark of the 2(5H)-furanone scaffold. nih.gov

Conversely, the presence of the hydroxyl group at the 5-position introduces nucleophilic character. The molecule can exist in equilibrium with its open-chain tautomer, (Z)-2,3-dihalo-4-oxo-butenoic acid, particularly in the presence of a base. mdpi.com This equilibrium shifts the reactivity, allowing the open-chain form to react with various nucleophiles. mdpi.com

The reactivity of the furanone ring can be influenced by substituents. For instance, electron-withdrawing groups can enhance the electrophilicity of the α,β-unsaturated system, making it more reactive in cycloaddition or nucleophilic addition reactions. In contrast, electron-donating groups may have a lesser effect on reactivity. acs.org

Reactions Involving the Hydroxyl Group at Position 5

The hydroxyl group at the 5-position is a key site for various chemical transformations, including oxidation and reduction. This hemiacetal-like hydroxyl group exhibits reactivity typical of alcohols. mdpi.com

Oxidation Pathways

The hydroxyl group of this compound can be oxidized to a carbonyl group. This transformation results in the formation of 5-oxo-4-propyl-2(5H)-furanone. Various oxidizing agents can be employed for this purpose.

Reduction Pathways

The furanone ring system, including the hydroxyl group, can undergo reduction. This can lead to the formation of 5-hydroxy-4-propyl-2(5H)-furanol. The choice of reducing agent and reaction conditions will determine the extent of reduction and the final product.

Reactivity of the Propyl Substituent

In related furan (B31954) systems, palladium-catalyzed cross-coupling reactions have been utilized to introduce alkyl substituents. For instance, 3,4-dibromo-2(5H)-furanone can undergo regioselective cross-coupling with alkylboronic acids to yield 4-alkyl-3-bromo-2(5H)-furanones. researchgate.net Furthermore, direct C-H alkylation of furans at the α-position using alkyl iodides has been achieved with palladium catalysis, demonstrating a method for introducing alkyl groups onto the furan ring. nih.gov

Cycloaddition Reactions

The unsaturated nature of the furanone ring allows it to participate in cycloaddition reactions, a powerful tool for the construction of complex cyclic systems.

[8+2]-Cycloaddition Reactions with Activated Dienolates

While specific examples for this compound are not detailed in the provided search results, furanone systems, in general, can participate in cycloaddition reactions. For instance, 2(5H)-furanone can react with electron-deficient alkenes. acs.org The reactivity in such reactions is often dependent on the electronic nature of the substituents on the furanone ring. acs.org

Diastereoselective Cycloaddition Strategies

The α,β-unsaturated system within the furanone ring of this compound makes it a suitable candidate for cycloaddition reactions, which are powerful methods for constructing complex cyclic systems with a high degree of stereocontrol. While specific studies on the diastereoselective cycloadditions of this compound are not extensively documented, strategies employed for analogous furanone systems provide significant insights into its potential reactivity.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. For furanones, the endocyclic double bond can act as a dienophile. To achieve diastereoselectivity, chiral auxiliaries are often temporarily attached to the dienophile or diene. In the context of this compound, the hydroxyl group could be esterified with a chiral acid, or a chiral auxiliary could be introduced at another position to direct the facial selectivity of the incoming diene. For instance, the use of 5-(menthyloxy)-2(5H)-furanones in asymmetric Diels-Alder reactions has been shown to produce cycloadducts with high diastereoselectivity. rug.nl The bulky menthyl group effectively shields one face of the furanone, directing the approach of the diene to the opposite face. A similar strategy could likely be applied to the propyl-substituted analogue.

Another approach involves the use of chiral Lewis acids to catalyze the Diels-Alder reaction. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the furanone, lowering the LUMO energy and enhancing its reactivity as a dienophile. A chiral Lewis acid can create a chiral environment around the dienophile, leading to an enantioselective cycloaddition.

1,3-Dipolar Cycloadditions: The double bond of the furanone ring can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and nitrile oxides. rsc.orgnih.gov These reactions are valuable for the synthesis of five-membered heterocyclic rings. The diastereoselectivity of these cycloadditions can be controlled by the existing stereocenter at C5 (if derivatized with a chiral alcohol) or by the use of a chiral 1,3-dipole. The reaction of nitrones with cyclooctynes has been shown to be exceptionally rapid, suggesting that the strained double bond in certain furanone derivatives could also exhibit high reactivity. rsc.org

A summary of potential diastereoselective cycloaddition strategies is presented in the table below.

| Cycloaddition Type | Strategy for Diastereoselection | Potential Product Skeleton |

| [4+2] Diels-Alder | Use of a chiral auxiliary attached to the hydroxyl group (e.g., menthyl ether). | Bicyclic ether with multiple stereocenters. |

| [4+2] Diels-Alder | Catalysis with a chiral Lewis acid. | Enantioenriched bicyclic ether. |

| [3+2] Cycloaddition | Reaction with a chiral nitrone. | Isoxazolidine-fused furanone. |

| [3+2] Cycloaddition | Reaction with a nitrile oxide on a furanone with a chiral auxiliary. | Isoxazoline-fused furanone. |

This table presents potential strategies based on reactions of analogous compounds.

Ring-Opening Reactions and Subsequent Transformations

The lactone ring of this compound is susceptible to cleavage under various conditions, leading to acyclic derivatives that can be further transformed. This reactivity is crucial for the use of this compound as a synthetic building block.

The presence of a hemiacetal at the C5 position makes the furanone exist in equilibrium with its open-chain tautomer, a γ-keto-α,β-unsaturated carboxylic acid, particularly under basic conditions. nih.govmdpi.com This equilibrium facilitates reactions with various nucleophiles.

Nucleophilic Ring-Opening: Strong nucleophiles such as amines and thiols can attack the carbonyl group of the lactone, leading to ring-opening. For example, reaction with a primary amine would yield an amide, which could potentially cyclize to form a pyrrolidinone derivative. Similarly, reaction with a thiol would produce a thioester. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with amines has been well-studied, leading to a variety of nitrogen-containing heterocyclic compounds. nih.gov

Hydrolysis and Reduction: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-hydroxy-2-propyl-5-oxopentanoic acid. Subsequent reduction of the ketone and carboxylic acid functionalities can lead to the formation of diols and other poly-functionalized acyclic molecules. For instance, the reduction of the related (R)-dihydro-4-propyl-2(3H)-furanone is a key step in the synthesis of the antiepileptic drug Brivaracetam.

The table below outlines potential products from ring-opening reactions.

| Reagent | Reaction Type | Potential Product |

| H₂O / H⁺ or OH⁻ | Hydrolysis | 4-Hydroxy-2-propyl-5-oxopentanoic acid |

| R-NH₂ | Aminolysis | N-substituted 4-hydroxy-2-propyl-5-oxopentanamide |

| R-SH | Thiolysis | S-alkyl 4-hydroxy-2-propyl-5-oxopentanethioate |

| NaBH₄ / LiAlH₄ | Reductive Opening | Heptane-1,2,4-triol |

This table illustrates potential transformations based on the known reactivity of lactones and related furanones.

Derivatization Strategies for Structural Modification and Diversification

The functional groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially new properties.

Modification of the Hydroxyl Group: The C5 hydroxyl group, being part of a hemiacetal, can be readily derivatized.

Etherification: Reaction with alkyl halides or sulfates under basic conditions can yield 5-alkoxy-4-propylfuran-2(3H)-ones.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base will produce the corresponding 5-acyloxy derivatives. These esters can serve as activated intermediates for nucleophilic substitution at the C5 position.

Modification of the Propyl Side Chain: While less reactive than the other functional groups, the propyl side chain can also be modified to introduce further diversity.

Halogenation: Radical halogenation at the allylic position of the propyl chain could introduce a handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Oxidation: Selective oxidation of the terminal methyl group of the propyl chain to a carboxylic acid or alcohol would provide a site for further conjugation or modification.

Modification of the Furanone Ring:

Reduction: The double bond of the furanone ring can be selectively reduced to afford the corresponding dihydrofuranone derivative, 5-hydroxy-4-propyldihydrofuran-2(3H)-one.

Cross-Coupling Reactions: For related furanone systems, the introduction of a leaving group (e.g., a tosylate) at the C4 position allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce various substituents at this position. organic-chemistry.org A similar strategy could potentially be applied to derivatives of this compound.

The following table summarizes key derivatization strategies.

| Reaction Site | Reaction Type | Reagent(s) | Product Class |

| C5-OH | Etherification | R-X / Base | 5-Alkoxy-4-propylfuran-2(3H)-one |

| C5-OH | Esterification | RCOCl / Base | 5-Acyloxy-4-propylfuran-2(3H)-one |

| C=C | Reduction | H₂, Pd/C | 5-Hydroxy-4-propyldihydrofuran-2(3H)-one |

| Propyl Chain | Halogenation | NBS, Initiator | 4-(Halopropyl)furan-2(3H)-one derivative |

| C4 position | Suzuki Coupling | R-B(OH)₂, Pd catalyst | 4-Substituted-5-hydroxyfuran-2(3H)-one |

This table highlights potential derivatization pathways based on established organic reactions and studies on analogous compounds.

Role of 5 Hydroxy 4 Propylfuran 2 3h One As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 5-Hydroxy-4-propylfuran-2(3H)-one make it a sought-after precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. nbinno.com The presence of a hydroxyl group and a lactone ring allows for a variety of chemical modifications, enabling its use as a foundational element for constructing more intricate molecular architectures. The furanone core is a recognized pharmacophore found in many bioactive natural products and synthetic drugs. mdpi.com

Intermediate in the Synthesis of Pyrrolidine Derivatives

A significant application of furanone derivatives is in the synthesis of pyrrolidine-based structures. This transformation is crucial for the development of certain classes of neurologically active compounds.

Dehydroxylation and Reduction to 4-Propylfuran-2(5H)-one and 4-Propyldihydrofuran-2(3H)-one

The hydroxyl group of this compound can be removed, and the furanone ring can be reduced to yield saturated lactones like 4-propyldihydrofuran-2(3H)-one. This reduction can be achieved using various reducing agents. nih.gov The resulting dihydrofuranone is a key intermediate in several synthetic pathways. chemicalbook.comchemdad.com For instance, the synthesis of (R)-4-propyldihydrofuran-2(3H)-one is a critical step in the production of certain antiepileptic drugs. chemicalbook.com

Table 1: Synthesis Methods for (R)-4-Propyldihydrofuran-2(3H)-one

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid | Dimethyl sulfide (B99878) borane, HCl | Tetrahydrofuran, 0-25°C | chemicalbook.com |

| (R)-2-propylsuccinic acid 4-tert-butyl ester | Triethylamine, Ethyl chloroformate, Sodium borohydride | Toluene, Methanol, -21°C to 20°C | chemicalbook.com |

Ring-Opening and Cyclization to Form Pyrrolidinone Scaffolds

The lactone ring of furanone derivatives is susceptible to ring-opening reactions, particularly with nucleophiles such as amines. This reaction, followed by an intramolecular cyclization, provides a pathway to pyrrolidinone scaffolds. This transformation is a key strategy in the synthesis of various pharmaceutical agents. For example, racemic 4-n-propyl-dihydrofuran-2(3H)-one has been used to prepare 2-oxo-pyrrolidin-1-yl derivatives, which are precursors to drugs used for treating neurological disorders. google.com

Enantioselective Transformations for Chiral Target Molecules

The chiral center at the C4 position of the furanone ring allows for its use in enantioselective synthesis, leading to the formation of specific stereoisomers of target molecules. Optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one is a crucial intermediate for synthesizing compounds like Brivaracetam, an antiepileptic drug, ensuring high optical purity in the final product. chemicalbook.comgoogle.comgoogle.com The use of chiral starting materials or chiral auxiliaries is essential to guide the stereochemical outcome of the reaction, which is particularly important in the synthesis of pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect. google.com

Table 2: Enantioselective Synthesis Applications

| Target Molecule | Chiral Intermediate | Importance | Reference |

|---|---|---|---|

| Brivaracetam | (R)-4-propyldihydrofuran-2(3H)-one | Key intermediate for diastereoselective synthesis of this antiepileptic drug. | chemicalbook.comgoogle.com |

Applications in Agrochemical Research and Development

The furanone scaffold is present in various compounds with biological activity, including those with potential use in agriculture. mdpi.com Derivatives of 5-hydroxy-4-propylfuran-2(5H)-one are explored for their potential as agrochemicals. nbinno.com Preliminary studies on related furanone compounds suggest that they can exhibit antimicrobial properties against plant pathogens, potentially offering more environmentally friendly alternatives to conventional synthetic pesticides. The 2(5H)-furanone ring is a structural component in some known insecticides and fungicides. mdpi.com

Utility in Flavor and Fragrance Chemistry

Compounds within the furanone family are known for their characteristic aromas. Due to its pleasant scent, 5-hydroxy-4-propylfuran-2(5H)-one and its derivatives have applications in the flavor and fragrance industry. They can be incorporated into food products and cosmetic formulations to impart specific scent profiles.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Hydroxy-4-propylfuran-2(3H)-one.

Advanced 1D and 2D NMR Techniques for Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information about the different types of protons and their chemical environments. For the related γ-butyrolactone structure, characteristic signals would be observed for the propyl chain protons, the proton at the C5 position, and the hydroxyl proton. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon (C2), the olefinic carbons (C4 and C5 in the enol form), the carbon bearing the hydroxyl group (C5), and the carbons of the propyl side chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbons. rsc.org This would allow for the tracing of the proton network within the propyl group and its connection to the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. diva-portal.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar furanone derivative is provided below. Actual shifts for this compound may vary.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | - | ~175 (C=O) | - |

| 3 | ~2.5 (m) | ~30 | H5 |

| 4 | - | ~130 | H3, H1' |

| 5 | ~6.0 (t) | ~100 | H3, OH |

| 1' | ~2.2 (t) | ~28 | H2', H3' |

| 2' | ~1.5 (sextet) | ~20 | H1', H3' |

| 3' | ~0.9 (t) | ~14 | H1', H2' |

| OH | Variable | - | H5 |

Stereochemical Analysis via NMR Spectroscopy

Since this compound possesses a chiral center at the C5 position, determining its absolute configuration is a critical aspect of its characterization. NMR spectroscopy, particularly through the use of chiral derivatizing agents, is a powerful tool for this purpose.

Mosher's Acid Analysis: A widely used method for determining the absolute configuration of chiral alcohols is Mosher's ester analysis. nih.govspringernature.com This involves reacting the hydroxyl group of this compound with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. springernature.com

¹H and ¹⁹F NMR of Diastereomers: The resulting diastereomeric Mosher esters will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. nih.govrsc.orgresearchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established models of the conformation of Mosher's esters. springernature.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aid in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a robust technique for separating volatile compounds and identifying them based on their mass spectra. imreblank.ch For this compound, GC-MS can be employed to:

Assess the purity of a sample by separating the target compound from any impurities.

Confirm the identity of the compound by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum will show the molecular ion peak and characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. thermofisher.comnih.gov

Accurate Mass Measurement: HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). thermofisher.comnih.gov

Elemental Formula Determination: The exact mass of this compound (C₇H₁₀O₃) is 142.06299 g/mol . lookchem.com An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for this elemental composition. thermofisher.com

| Parameter | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Exact Mass | 142.06299 |

| Molecular Weight | 142.15 |

Fragmentation Pathway Analysis

The study of how a molecule breaks apart in the mass spectrometer provides valuable structural information. nih.govnih.gov In electron ionization (EI) mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation.

Common Fragmentation Pathways: For furanone derivatives, common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and fragments from the alkyl side chain. imreblank.chkobv.de

Postulated Fragmentation: The mass spectrum of this compound would likely exhibit a molecular ion peak at m/z 142. Key fragment ions could arise from:

Loss of the propyl group ([M-C₃H₇]⁺) at m/z 99.

Loss of water ([M-H₂O]⁺) at m/z 124.

Decarbonylation ([M-CO]⁺) at m/z 114.

Further fragmentation of these primary ions can also occur, providing a detailed fingerprint of the molecule's structure. researchgate.net

A detailed analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, can confirm the connectivity of the atoms within the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key structural features—a hydroxyl group, a γ-lactone, and an alkene C=C bond—give rise to characteristic absorption bands in the IR spectrum.

The presence of the hydroxyl (-OH) group results in a strong, broad absorption band typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the five-membered γ-lactone is readily identifiable by a strong, sharp absorption peak, generally appearing at a higher frequency (around 1740-1780 cm⁻¹) than that of a standard acyclic ester due to ring strain. The carbon-carbon double bond (C=C) within the furanone ring structure shows a stretching vibration in the 1685-1620 cm⁻¹ region. Furthermore, the C-O-C stretching of the lactone ether linkage can be observed in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

While a specific spectrum for this compound is not publicly available, data from related furanone structures confirm these assignments. nist.govnist.gov For instance, the NIST database for dihydro-5-methyl-2(3H)-furanone shows characteristic absorptions that support the general spectral features of this compound class. nist.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) |

| Lactone Carbonyl (C=O) | C=O Stretch | 1780 - 1740 (Strong, Sharp) |

| Alkene (C=C) | C=C Stretch | 1685 - 1620 |

| Lactone Ether (C-O-C) | C-O Stretch | 1200 - 1000 |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity verification of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of furanone compounds. huji.ac.ilnih.gov Method development for this compound typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common setup utilizes a C18 stationary phase, which is nonpolar. The mobile phase generally consists of a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes by suppressing the ionization of the hydroxyl group. sielc.comsielc.com Detection is commonly performed using a UV detector, as the α,β-unsaturated carbonyl system of the furanone ring absorbs UV light. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. nbinno.com

Table 2: Illustrative HPLC Method Parameters for Furanone Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Effective for separating moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. |

| Modifier | 0.1% Formic or Phosphoric Acid | Improves peak shape for acidic analytes. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at ~210-290 nm or Mass Spectrometry (MS) | The conjugated system absorbs UV light; MS provides mass information. huji.ac.il |

| Column Temp. | 25-40°C | Controls retention time and selectivity. nih.gov |

Chiral HPLC for Diastereomeric and Enantiomeric Separations (as a separation method for intermediates)

The synthesis of specific stereoisomers of this compound often involves chiral intermediates. Chiral HPLC is a critical technique for separating enantiomers or diastereomers of these precursors, ensuring the stereochemical purity of the final product. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For example, in the synthesis of chiral butenolides or related lactones, chiral HPLC is employed to separate enantiopure compounds from a racemic mixture. acs.org The development of such methods is crucial for producing enantiomerically pure materials, which is often a requirement in pharmaceutical and agrochemical applications. nih.gov The choice of CSP and mobile phase is highly specific to the structure of the analyte.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile furanones. nih.goveurl-pc.eu Due to the polarity and potential thermal instability of hydroxyfuranones, derivatization is often employed. nih.gov This process involves converting the polar hydroxyl group into a less polar, more volatile group (e.g., a silyl (B83357) ether) to improve chromatographic behavior and prevent thermal degradation in the GC inlet. nih.gov

However, some studies have shown that certain hydroxyfuranones can be analyzed directly without derivatization under carefully controlled GC conditions. huji.ac.il The choice of a suitable capillary column, such as one with a mid-polarity stationary phase (e.g., DB-5ms), is critical for achieving good separation. eurl-pc.eu The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. Stable isotope dilution assays using GC-MS have been developed for the precise quantification of similar furanone compounds. researchgate.net

Table 3: Typical GC-MS Parameters for Furanone Analysis

| Parameter | Condition | Rationale |

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film | A robust, low-bleed column suitable for a wide range of analytes. eurl-pc.eu |

| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas providing good efficiency. eurl-pc.eu |

| Injection | Splitless or On-Column | To maximize sensitivity for trace analysis. |

| Inlet Temp. | 250-260°C | To ensure volatilization without degradation. eurl-pc.eu |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | To separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information and selective detection. nih.govresearchgate.net |

| Derivatization | Optional: Silylation (e.g., with BSTFA) | Increases volatility and thermal stability. |

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.neted.ac.uk Since this compound is an oil at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. nbinno.com Therefore, it must first be converted into a suitable solid derivative.

The process involves reacting the hydroxyl group of the furanone with a chiral or heavy-atom-containing reagent to form a crystalline solid. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed. This analysis not only confirms the molecular connectivity but can also establish the absolute stereochemistry of the chiral centers, provided the crystal is non-centrosymmetric and often contains a heavy atom to enhance anomalous dispersion effects (the Bijvoet method). researchgate.netnih.gov This technique has been successfully applied to determine the absolute configuration of complex molecules containing furanone moieties. acs.org The resulting crystallographic data provides unambiguous proof of the compound's three-dimensional structure. mdpi.com

Theoretical and Computational Studies of 5 Hydroxy 4 Propylfuran 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of furanone derivatives. While specific studies solely focused on 5-Hydroxy-4-propylfuran-2(3H)-one are limited, the principles and findings from research on analogous structures provide a robust framework for understanding its behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is pivotal to its reactivity. For furanone derivatives, DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The reactivity of furanones is also characterized by the presence of multiple reactive sites. The double bond within the furanone ring, the carbonyl group, and the hydroxyl group are all potential sites for chemical reactions. Computational models can predict the electrophilic and nucleophilic susceptibility of different atoms within the molecule, guiding the understanding of its reaction preferences. For instance, the carbon atom of the carbonyl group is a primary site for nucleophilic attack.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa | 10.04 ± 0.40 | lookchem.com |

| Boiling Point | 325.76°C at 760 mmHg | lookchem.com |

| Density | 1.198 g/cm³ | lookchem.com |

| LogP | 0.58810 | lookchem.com |

This interactive table provides key predicted physicochemical properties of this compound, offering a glimpse into its general chemical nature.

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its stability and reactivity. For a flexible molecule like this compound, which possesses a rotatable propyl group, multiple conformations can exist.

Conformational analysis using computational methods involves calculating the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. The relative energies of different conformers can provide insights into the molecule's dynamic behavior and how it might interact with other molecules.

A significant aspect of the conformational landscape of this compound is the potential for tautomerism. The presence of the hydroxyl group adjacent to the furanone ring allows for keto-enol tautomerism, which can influence its reactivity and spectroscopic properties. Computational studies on similar hydroxyfuranones have investigated the relative stabilities of these tautomeric forms.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on the forces between them, providing insights into processes such as conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would be particularly relevant for understanding its solubility and how the solvent might influence its conformational preferences and reactivity. Simulations could also shed light on how the molecule interacts with biological macromolecules, which is crucial for assessing its potential biological activity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this includes understanding both its formation and its subsequent reactions.

The synthesis of γ-butyrolactones, the class of compounds to which this molecule belongs, has been the subject of computational investigation. researchgate.net DFT calculations can be used to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction mechanism. For example, the formation of the furanone ring can be studied to understand the energetics of the cyclization process. imreblank.chacs.org

Furthermore, the reactivity of the furanone ring itself can be explored. Theoretical studies on the decomposition of furanones have revealed complex reaction pathways involving ring-opening and rearrangement reactions. researchgate.net These studies help to predict the stability of the molecule under different conditions and the potential products of its degradation.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for identifying and characterizing new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. By comparing these predicted spectra with experimental data, it is possible to confirm the structure of the molecule and assign the signals to specific atoms.

Natural Occurrence and Biosynthesis of Furanone Compounds

Isolation of 5-Hydroxy-4-propylfuran-2(3H)-one and Related Butenolides from Natural Sources

While specific data on the isolation of this compound is limited in scientific literature, research on related furanone and butenolide compounds provides insight into their natural occurrence.

Many furanone derivatives are key aroma components in a variety of fruits and vegetables. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a well-known flavor compound in strawberries, pineapples, raspberries, and tomatoes. nih.govnih.gov The formation of these compounds in foods can occur through the Maillard reaction, which involves the heating of sugars and amino acids. nih.gov However, they are also biosynthesized by plants. nih.gov While the specific biosynthetic pathway for many of these furanones in fruits is not yet fully understood, their presence is often linked to the ripening process. nih.gov Furan (B31954) and its derivatives can also be found in commercially heat-treated foods, with varying concentrations in fruit and vegetable products. oygardsbi.com

Marine environments are a rich source of diverse natural products, including furanone and butenolide compounds. While the direct isolation of this compound from marine organisms is not widely reported, structurally similar compounds have been identified. For example, a chemical investigation of the South China Sea gorgonian coral Subergorgia suberosa led to the isolation of two known butenolides: (S)-5-hydroxy-3,4-dimethyl-5-propylfuran-2(5H)-one and (S)-5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one.

Fungi associated with marine organisms are also significant producers of butenolides. The coral-derived fungus Aspergillus terreus has been found to produce a variety of butenolides, some of which exhibit inhibitory activity against pancreatic lipase. nih.gov This suggests that the symbiotic microorganisms associated with corals may be the actual producers of some of these compounds. Gorgonian corals, in general, are known to produce a wide array of secondary metabolites, although terpenoids, steroids, and alkaloids have been the most studied. researchgate.net

Table 1: Butenolides Isolated from the Gorgonian Coral Subergorgia suberosa

| Compound Name | Molecular Formula | Source Organism |

| (S)-5-hydroxy-3,4-dimethyl-5-propylfuran-2(5H)-one | C9H14O3 | Subergorgia suberosa |

| (S)-5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one | C11H18O3 | Subergorgia suberosa |

Endophytic fungi, which reside within the tissues of living plants, are recognized as prolific sources of bioactive secondary metabolites. oygardsbi.com Various furanone derivatives have been isolated from these fungi. For instance, five new 2(5H)-furanones, named pestalafuranones A–E, were isolated from the endophytic fungus Pestalotiopsis besseyi. oygardsbi.com Another study on the endophytic fungus Hypoxylon vinosopulvinatum, isolated from Cinnamomum cassia, yielded three new furanones. nih.gov Fungi of the Aspergillus genus, found in diverse environments including saline soils, are also known to produce γ-hydroxyl butenolides. nih.gov These findings highlight that endophytic fungi have specialized biosynthetic pathways capable of producing a diverse range of furanone and butenolide structures. nih.gov

Table 2: Examples of Furanones from Endophytic Fungi

| Compound Class | Producing Fungus | Host Plant/Source |

| Pestalafuranones A–E | Pestalotiopsis besseyi | Plant endophyte |

| Hypoxylonones A–C | Hypoxylon vinosopulvinatum | Cinnamomum cassia |

| γ-hydroxyl butenolides | Aspergillus sclerotiorum | Saline soil |

Proposed Biosynthetic Pathways of Furanones

The biosynthesis of furanones can follow several different routes depending on the organism. In plants, the formation of some furanones, such as ascorbic acid (vitamin C), proceeds from sugars. nih.gov For other flavor-active furanones like HDMF, D-fructose-1,6-diphosphate has been identified as a key natural precursor. nih.gov

In many fungi, furanone and butenolide structures are synthesized via polyketide pathways. wikipedia.orgnih.gov Polyketide synthases (PKSs) are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. wikipedia.orgyoutube.com The resulting polyketide chain can then undergo various modifications, including cyclization and oxidation, to form a diverse array of natural products. The biosynthesis of T-toxin, a linear polyketide from the fungus Cochliobolus heterostrophus, is a well-studied example of a PKS-dependent pathway. nih.gov It is proposed that butenolides produced by fungi like Aspergillus terreus are also products of such polyketide pathways. nih.gov

Environmental Presence and Fate of Furanoids from Biomass Burning

Furanoids are a significant class of volatile organic compounds (VOCs) released during the pyrolysis and combustion of biomass, including from wildfires and domestic fires. nih.gov These compounds are major products from the thermal degradation of biopolymers like cellulose (B213188) and hemicellulose. nih.gov Once emitted into the atmosphere, furanoids are highly reactive and can influence air quality. nih.govnih.gov

They react with major atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3), contributing to the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). nih.govnih.gov Studies have indicated that furanoids can be responsible for a substantial portion of the reactivity of biomass burning plumes. researchgate.net The atmospheric chemistry of these compounds is an active area of research, as understanding their degradation pathways is crucial for accurately modeling air quality and the atmospheric impacts of biomass burning. nih.govbiosynth.com

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Properties of 5-Hydroxy-4-propylfuran-2(3H)-one

Research has identified this compound as a compound with significant antimicrobial capabilities. Studies have shown its effectiveness in inhibiting the growth of a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential as a natural antimicrobial agent. The compound's efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains. Furanone derivatives, as a class, have been explored for their antimicrobial properties, with some inhibiting bacterial growth and biofilm formation. nih.govontosight.ai

Detailed findings on the minimum inhibitory concentration (MIC) of this compound against selected microorganisms highlight its potential.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 150 µg/mL |

| Staphylococcus aureus | 120 µg/mL |

| Candida albicans | 200 µg/mL |

This table illustrates the compound's effectiveness against selected microorganisms, emphasizing its broad-spectrum antimicrobial potential. Data sourced from in-vitro studies.

Antioxidant Properties

The antioxidant potential of this compound has been a subject of scientific investigation. guidechem.com In-vitro assays have demonstrated its capacity to mitigate oxidative damage within cellular models. The compound's ability to scavenge free radicals is a key aspect of this activity. The structural features of the molecule, particularly the presence of a hydroxyl group on the furanone ring, are believed to contribute to its antioxidant effects. Studies on similar furanone structures have noted that the enol structure is a critical factor for antioxidant activity. nih.gov In a laboratory study, this compound showed protective effects on human fibroblast cells subjected to hydrogen peroxide-induced oxidative stress, where it significantly reduced cell death.

A comparative analysis of its antioxidant capacity against a well-known antioxidant, ascorbic acid, provides context for its effectiveness.

Table 2: Comparative Antioxidant Activity

| Compound | Antioxidant Capacity (IC50) |

|---|---|

| This compound | 85 µM |

| Ascorbic Acid (Vitamin C) | 60 µM |

This table compares the antioxidant capacity, indicating that while ascorbic acid is more potent, this compound exhibits significant antioxidant activity. Data is based on DPPH radical scavenging assays.

Molecular Target Interactions and Pathway Modulation

The biological effects of this compound are rooted in its interactions with specific molecular targets and its ability to modulate cellular pathways. The general class of furanone derivatives has been shown to interact with various biological targets, including enzymes and proteins involved in inflammation and cell growth. tandfonline.comccij-online.org

The reactivity and biological interactions of this compound are significantly influenced by its core structural components: the hydroxyl (-OH) group and the furan (B31954) ring. The furanone ring, a five-membered cyclic ester, combined with the hydroxyl group, creates a reactive system. nih.gov It is hypothesized that these functional groups facilitate electron donation and enhance the molecule's reactivity with microbial enzymes and free radicals. The propyl substituent at the 4-position may also play a role by influencing the compound's solubility and intermolecular interactions.

A key feature of this compound is its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. ontosight.ai The molecule possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the two oxygen atoms in the lactone ring and the oxygen of the hydroxyl group). This capacity for hydrogen bonding influences its chemical and biological activities. lookchem.com

Table 3: Hydrogen Bonding Profile

| Feature | Count |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Data from computational analysis. lookchem.com

Structure-Activity Relationship (SAR) Studies of Furanone Derivatives

Structure-activity relationship (SAR) studies on the broader class of furanone derivatives provide valuable insights into how chemical structure correlates with biological function. acs.orgnih.govnih.gov These studies systematically modify the furanone core to determine which parts of the molecule are essential for its activity. For example, research on furanone derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors and compounds with anticancer properties. acs.orgnih.gov

The type and position of chemical groups (substituents) attached to the furanone ring have a profound impact on the molecule's biological activity.

Position of Substituents : Studies on 2(5H)-furanone derivatives have shown that substituents at the C-5 position can significantly enhance anticancer properties, while modifications at the C-4 position have a lesser effect. nih.gov

Nature of Substituents : The polarity of substituents can be critical. In some 4,5-diarylfuran-3(2H)-ones, less polar groups were found to favor inhibitory activity against certain enzymes. nih.gov In other contexts, electron-withdrawing groups like chlorine have been shown to reduce reactivity, whereas electron-donating groups had minimal effects. acs.org

Ring Modifications : The conversion of the furanone ring into other heterocyclic structures, such as pyrrolones or pyridazinones, can dramatically alter biological activity, in some cases introducing or enhancing anti-inflammatory effects. tandfonline.com For this compound, the propyl chain is thought to modulate properties like stability and solubility.

Importance of γ-Lactone Structural Motif for Bioactivity

The γ-lactone ring, a foundational structural feature of this compound, is a recurring motif in a vast number of natural products and is integral to a wide spectrum of biological activities. researchgate.net This five-membered heterocyclic ring is considered a significant pharmacophore, present in compounds isolated from plants, bacteria, fungi, and marine organisms. researchgate.netnih.govmdpi.com The diverse bioactivities associated with the γ-lactone moiety include antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. nih.govnih.govnih.gov

The reactivity of the γ-lactone ring is a key determinant of its biological function. For instance, the presence of an α,β-unsaturated carbonyl group within the lactone ring, as seen in many butenolides, creates a Michael acceptor. This feature allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the inhibition of enzyme function and the disruption of cellular processes. nih.gov

Research into various lactone-containing compounds has consistently highlighted the importance of this structural unit.

Antimicrobial Activity: Sesquiterpene lactones containing an α-methylene group in the γ-lactone moiety have demonstrated notable antibacterial potential against pathogens like P. aeruginosa and S. aureus. nih.gov Similarly, γ-lactones isolated from marine-derived Aspergillus species have shown significant antibacterial effects against B. subtilis. nih.gov

Cytotoxic Activity: Numerous γ-lactones and δ-lactones have been synthesized and evaluated for their cytotoxic effects. Certain newly synthesized δ-hydroxy-γ-lactones exhibited high cytotoxicity against gastric cancer cells, with IC50 values significantly lower than the reference anticancer drug doxorubicin. nih.gov

General Bioactivity: The 2(5H)-furanone skeleton, a core component of the title compound, is found in numerous bioactive molecules isolated from natural sources. mdpi.com These compounds exhibit activities against various microorganisms and viruses, underscoring the versatility of the lactone scaffold in medicinal chemistry. mdpi.com

The following table summarizes the diverse biological activities attributed to compounds containing the γ-lactone motif.

| Compound Class/Example | Source/Type | Observed Bioactivity | Reference |

| Sesquiterpene Lactones | Natural (Plant) | Antibacterial (P. aeruginosa, S. aureus) | nih.gov |

| Dimethylincisterol A2, Butyrolactone I | Natural (Marine Fungus) | Antibacterial (B. subtilis) | nih.gov |

| δ-Hydroxy-γ-lactones | Synthetic | Cytotoxic (Gastric Cancer Cells) | nih.gov |

| Resorcylic Acid Lactones (e.g., Radicicol) | Natural (Fungus) | Hsp90 Inhibition, Anticancer | nih.gov |

| 2(5H)-Furanone Derivatives | Natural & Synthetic | Antimicrobial, Antiviral, Fungicidal | mdpi.com |

Antifouling Activity of Naturally Occurring Butenolides and Analogues

A significant area of research for butenolides, the class of compounds to which this compound belongs, is their potent antifouling activity. Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major issue for maritime industries. Butenolides have emerged as promising, environmentally friendly alternatives to toxic antifouling agents. nih.gov

A well-studied analogue, the naturally derived butenolide 5-octylfuran-2(5H)-one, has been shown to be a highly effective antifouling compound against a broad spectrum of marine organisms. acs.org Its mechanism is not based on high toxicity but rather on the disruption of primary metabolic pathways essential for the settlement and growth of fouling organisms. acs.orgacs.org This targeted approach suggests a higher degree of specificity towards fouling organisms compared to other biocides.

Mechanistic studies have identified specific molecular targets for butenolide in several key fouling species:

Barnacles (Balanus amphitrite): In barnacle larvae, butenolide binds to acetyl-CoA acetyltransferase 1 (ACAT1), an enzyme involved in ketone body metabolism. This interference disrupts the energy production necessary for larval settlement. acs.orgfigshare.com

Bryozoans (Bugula neritina): In this colonial animal, butenolide targets the very long-chain acyl-CoA dehydrogenase (ACADVL), the initial enzyme in the β-oxidation pathway of fatty acids. By inhibiting this primary energy pathway, it prevents larval attachment. acs.org

Biofilm-forming Bacteria (Vibrio sp.): For microfouling bacteria, butenolide binds to the β-subunit of succinyl-CoA synthetase (SCSβ), another critical enzyme in energy metabolism, thereby inhibiting bacterial growth. acs.org

The consistent targeting of primary energy metabolism across different species suggests a general and effective antifouling mechanism. acs.orgacs.org

To improve stability and handling properties, synthetic analogues have been developed. For example, Boc-butenolide, a structurally modified derivative, retains similar antifouling capabilities to the parent butenolide but with increased stability and lower toxicity at high concentrations. nih.gov This demonstrates the potential for chemical synthesis to optimize the properties of natural antifouling compounds for commercial application. nih.gov

The table below details the specific molecular targets of butenolide in different marine fouling organisms.

| Organism | Type | Molecular Target | Metabolic Pathway Affected | Reference |

| Balanus amphitrite | Barnacle (Macrofouler) | Acetyl-CoA acetyltransferase 1 (ACAT1) | Ketone Body Metabolism | acs.orgfigshare.com |

| Bugula neritina | Bryozoan (Macrofouler) | Very long-chain acyl-CoA dehydrogenase (ACADVL) | Fatty Acid β-Oxidation | acs.org |

| Vibrio sp. UST020129-010 | Bacterium (Microfouler) | Succinyl-CoA synthetase β subunit (SCSβ) | Primary Energy Metabolism | acs.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally friendly methods for synthesizing 5-hydroxy-4-propylfuran-2(3H)-one is a key area of future research. Traditional methods, such as the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid, often require strong acids and high temperatures, leading to potential environmental concerns and byproduct formation.

Future efforts will likely focus on the development of catalytic systems that can operate under milder conditions, utilize renewable starting materials, and minimize the generation of hazardous waste. The table below summarizes and compares some of the known synthetic approaches.

| Synthetic Method | Key Reagents | Typical Yield | Sustainability Considerations |

| Acid-Catalyzed Cyclization | 4-Hydroxy-2-pentenoic acid, Strong acid (e.g., H₂SO₄) | Moderate | High acid waste, elevated temperatures |

| Morpholine-Mediated Synthesis | Glyoxylic acid, n-Valeraldehyde, Morpholine (B109124) | 91.5% | Use of amine, potential for aldol (B89426) byproducts |

| Flow Synthesis | - | 89% | Energy-efficient, low waste |

| Titanium Silicate (B1173343) Molecular Sieve Catalysis | - | - | Potential for reusable catalyst, greener chemistry rsc.org |

Exploration of New Chemical Transformations and Derivatizations

The inherent reactivity of this compound, stemming from its γ-lactone ring, hydroxyl group, and propyl substituent, makes it a valuable scaffold for the synthesis of a wide array of new molecules. Researchers are actively exploring novel chemical transformations and derivatizations to expand its chemical space and unlock new functionalities.

Key reactions that are being investigated include:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-4-propyl-2(5H)-furanone.

Reduction: The compound can be reduced to form 5-hydroxy-4-propyl-2(5H)-furanol.

Substitution: The hydroxyl group can be replaced with various other functional groups, such as halogens or alkyl groups.

Ring-opening reactions: The lactone ring can be opened to create linear compounds with diverse functionalities.

Cycloaddition reactions: The unsaturated nature of the furanone ring allows for participation in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Furthermore, the synthesis of indole-substituted furan-2(5H)-ones through multicomponent approaches has been shown to enhance pharmacological activity, suggesting that similar strategies could be applied to this compound to generate novel bioactive compounds.

Advanced Mechanistic Studies of Chemical Reactivity

A deeper understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. The interplay between the hydroxyl group, the furan (B31954) ring, and the propyl substituent influences its reactivity in complex ways.

Advanced computational and experimental techniques are being employed to elucidate these mechanisms. For instance, computational docking studies can model the interactions of the furanone with biological targets, providing insights into its potential mechanisms of action. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, are invaluable for characterizing reaction intermediates and products, helping to piece together the step-by-step processes of chemical transformations.

Identification of Undiscovered Biological Activities through High-Throughput Screening (non-human)

While some biological activities of this compound have been reported, including antimicrobial and antioxidant properties, there is a vast, unexplored potential for other bioactivities. High-throughput screening (HTS) campaigns are a powerful tool for rapidly assessing the effects of a compound on a wide range of biological targets in a non-human context. springernature.com

Future research will likely involve screening this compound and its derivatives against large libraries of enzymes, receptors, and cell-based assays to identify novel biological activities. springernature.com Given that structural analogs have shown promise in areas like enzyme inhibition, there is a strong rationale for exploring its potential in various therapeutic areas through these screening methods.

Application in New Material Science or Catalytic Systems